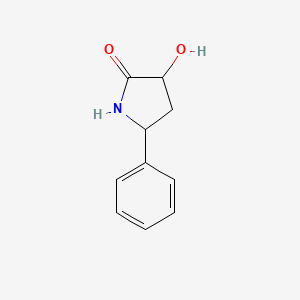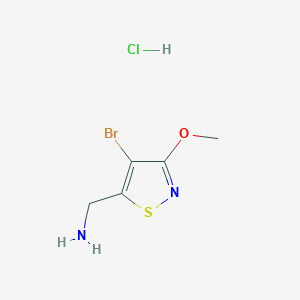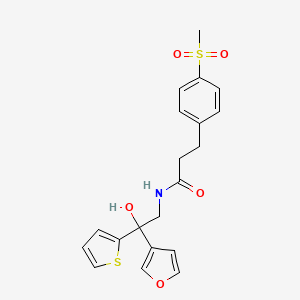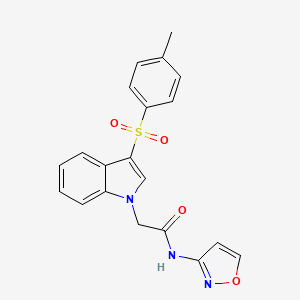
3-Hydroxy-5-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Hydroxy-5-phenylpyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-Hydroxy-5-phenylpyrrolidin-2-one”, can be achieved through two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-Hydroxy-5-phenylpyrrolidin-2-one” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a phenyl group and a hydroxy group . The InChI code for this compound is 1S/C10H11NO2/c12-9-6-8 (11-10 (9)13)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2, (H,11,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Hydroxy-5-phenylpyrrolidin-2-one” include a molecular weight of 177.2 . The compound is a powder at room temperature . Its melting point ranges from 150 to 155 degrees Celsius .Scientific Research Applications
Antitumor and Antimicrobial Applications
3-Hydroxy-5-phenylpyrrolidin-2-one has been explored for its antitumor and antimicrobial properties. A study demonstrated the efficient synthesis of novel compounds with this structure, exhibiting significant potential in antitumor and antimicrobial applications. These compounds were synthesized through a microwave-assisted, chemoselective process, yielding products with high purity and yield under eco-friendly conditions. The structural formula of these compounds was confirmed by spectroscopic characterizations, and their biological activities suggest potential in the treatment of certain cancers and microbial infections (Azmy et al., 2018).
Pharmacological Profiles
The pharmacological profile of compounds structurally related to 3-Hydroxy-5-phenylpyrrolidin-2-one has been studied, particularly those acting as 5-HT2A receptor antagonists. These compounds have shown significant inhibition of platelet aggregation induced by serotonin, suggesting their potential use in therapeutic applications related to platelet function and cardiovascular diseases (Ogawa et al., 2002).
Synthesis and Mechanistic Studies
There has been considerable interest in the synthesis and mechanism of reaction of 3-Hydroxy-5-phenylpyrrolidin-2-one derivatives. Studies have focused on understanding the kinetics and transformation reactions of these compounds, providing insight into their chemical behavior and potential applications in various fields, including pharmaceuticals (Hanusek et al., 2004).
Biological Activity and Organic Synthesis
Compounds containing the 5-Hydroxypyrrolidin-2-one fragment, structurally similar to 3-Hydroxy-5-phenylpyrrolidin-2-one, are known to possess various biological activities. They are found in inhibitors of HIV-1 integrase, tyrosine kinase, and other medically relevant targets. Additionally, they are useful intermediates in organic synthesis, showcasing the versatility of these compounds in both medicinal chemistry and synthetic applications (Fedoseev et al., 2015).
Potential in Anticonvulsant Applications
Research into the crystal structures of derivatives of 3-Hydroxy-5-phenylpyrrolidin-2-one has shown significant promise in anticonvulsant applications. These studies reveal how stereochemical differences in the compounds can lead to variations in their pharmacological properties, which is crucial for the development of effective anticonvulsant medications (Krivoshein et al., 2017).
Safety and Hazards
Future Directions
The future directions for “3-Hydroxy-5-phenylpyrrolidin-2-one” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-hydroxy-5-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-6-8(11-10(9)13)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPBZSBDIOOTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C1O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2945523.png)
![N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2945525.png)
![2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol](/img/structure/B2945527.png)
![N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2945528.png)





![4-chloro-2-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl methyl ether](/img/structure/B2945538.png)
![N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2945539.png)
![1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2945540.png)